6H-Pyrano[3,2-g][1,3]benzothiazole
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Overview
Description
6H-Pyrano[3,2-g][1,3]benzothiazole is a heterocyclic compound that features a fused pyrano and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[3,2-g][1,3]benzothiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization to form the benzothiazole ring. Subsequent reactions introduce the pyrano moiety, often through the use of a suitable diketone or ester under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrano[3,2-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, typically targeting the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 6H-Pyrano[3,2-g][1,3]benzothiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact molecular targets may include topoisomerases, kinases, and other critical proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6H-Pyrano[2,3-e][1,3]benzothiazole
- 6H-Pyrano[3,2-f][1,3]benzothiazole
- Benzothiazole derivatives
Uniqueness
6H-Pyrano[3,2-g][1,3]benzothiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties .
Properties
CAS No. |
29152-22-5 |
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Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
6H-pyrano[3,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-10(13-6-11-8)9(7)12-5-1/h1,3-6H,2H2 |
InChI Key |
AQQFIMSIKQCHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C=CC3=C2SC=N3 |
Origin of Product |
United States |
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